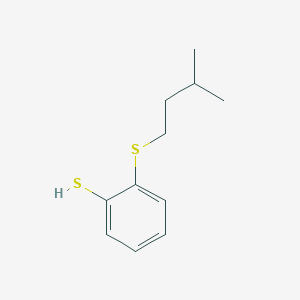

2-(iso-Pentylthio)thiophenol

Description

Significance of Organosulfur Compounds in Modern Chemical Research

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are fundamental to numerous areas of modern chemical science. google.com Their unique chemical properties, such as the high reactivity and nucleophilicity of the sulfur atom, make them indispensable reagents in organic synthesis. Current time information in Bangalore, IN.acs.org These compounds are integral to the development of new pharmaceuticals, materials, and agrochemicals. google.com For instance, the diverse oxidation states of sulfur allow for a wide range of chemical transformations, which is a key reason for their utility. nih.gov Research has shown their potential in creating more efficient solar cells and their role in mitigating environmental impact. Current time information in Bangalore, IN. The biological activity of many organosulfur compounds, including anti-inflammatory and anti-cancer effects, further underscores their importance in medicinal chemistry. Current time information in Bangalore, IN.acs.org

Aromatic Thiols as Foundational Structures in Advanced Organic Synthesis

Aromatic thiols, or thiophenols, are a specific class of organosulfur compounds where a sulfhydryl group (-SH) is directly attached to an aromatic ring. thieme-connect.comorganic-chemistry.org This structure provides a unique combination of aromaticity and sulfur chemistry. Thiophenols are analogous to phenols but exhibit distinct properties; for example, the S-H bond is weaker and more acidic than the O-H bond in phenols, making thiophenols stronger acids. acs.orgnih.gov This increased acidity facilitates their use as potent nucleophiles in various reactions. thieme-connect.com The sulfhydryl group is a versatile functional handle, allowing for reactions like alkylation to form thioethers, oxidation to disulfides, and complexation with metals. thieme-connect.comorganic-chemistry.org These reactions are foundational for constructing complex molecules and are employed in the synthesis of pharmaceuticals and other advanced materials. google.com

Current Research Landscape and the Role of Substituted Thiophenols

The current research landscape is actively exploring the synthesis and application of substituted thiophenols. rsc.org Introducing different functional groups onto the aromatic ring of thiophenol can significantly alter its chemical and physical properties, such as acidity (pKa), reactivity, and biological activity. sigmaaldrich.comsid.ir For example, electron-withdrawing or electron-donating substituents can fine-tune the nucleophilicity of the sulfur atom. sigmaaldrich.com This tailored approach allows for the design of specialized reagents and the synthesis of molecules with specific functions. Modern synthetic methods, including metal-catalyzed cross-coupling reactions and visible-light-mediated processes, have expanded the toolkit for creating a diverse library of substituted thiophenols, opening new avenues for drug discovery and materials science. acs.orgacs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylbutylsulfanyl)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16S2/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h3-6,9,12H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUDDWVYHFQYRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSC1=CC=CC=C1S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity Studies of 2 Iso Pentylthio Thiophenol Analogs

Nucleophilic Reactivity of Thiolates in Thiophenol Systems

Thiols are generally more acidic than their alcohol counterparts, meaning they are more readily deprotonated to form the corresponding thiolate anions. chemistrysteps.com These thiolates are excellent nucleophiles due to the large size and polarizability of the sulfur atom, which makes them "soft" nucleophiles. nih.gov This high nucleophilicity drives their participation in a variety of addition and substitution reactions. chemistrysteps.comyoutube.com

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction, but the use of hetero-nucleophiles like thiolates has gained significant prominence. nih.gov The thia-Michael addition involves the 1,4-addition of a thiolate nucleophile to an α,β-unsaturated carbonyl compound or other activated electron-deficient alkene (Michael acceptor). wikipedia.org This reaction is known for its high efficiency, speed, and selectivity, often qualifying as a "click" reaction. acs.orgnih.gov

The mechanism can be initiated in two primary ways:

Base-Catalyzed: A base deprotonates the thiol to form a thiolate, which then attacks the Michael acceptor. A subsequent proton exchange regenerates the catalyst and forms the final product. nih.gov

Nucleophile-Initiated: A nucleophilic catalyst (like a tertiary amine or phosphine) attacks the Michael acceptor, creating a zwitterionic intermediate that facilitates the addition of the thiol. nih.govrsc.org

Regardless of the initiation method, the reaction proceeds through an anionic cycle where the rate-determining step is often the proton transfer to the Michael adduct anion from another thiol molecule. rsc.org The reactivity in these additions is dependent on several factors, including the pKa of the thiol and the electronic properties of the Michael acceptor. researchgate.net Thiolates readily add to various acceptors, including those containing ester, ketone, amide, and sulfone groups. nih.gov

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Thiol pKa | Lower pKa increases rate | A lower pKa indicates a higher concentration of the more nucleophilic thiolate anion at a given pH. researchgate.net |

| Michael Acceptor Electrophilicity | More electron-deficient acceptors react faster | Greater electron deficiency increases the susceptibility of the β-carbon to nucleophilic attack. Acrylates, for instance, react faster than acrylamides. researchgate.net |

| Solvent | Polar aprotic solvents are effective | Solvents that promote the formation and stability of thiolates facilitate the reaction. nih.govrsc.org |

| Catalyst | Choice of base or nucleophilic initiator is crucial | Tertiary amines typically act as base catalysts, while tertiary phosphines act as nucleophilic initiators. rsc.org |

Thiophenolate anions are highly effective nucleophiles in substitution reactions. wikipedia.org They can readily displace leaving groups from alkyl halides in SN2 reactions to form thioethers. chemistrysteps.comresearchgate.net For example, the reaction of thiophenol with methyl iodide in the presence of a base yields methyl phenyl sulfide (B99878). wikipedia.org

Thiophenolates also participate in nucleophilic aromatic substitution (SNAr) reactions with activated aryl halides or related substrates. The reaction proceeds via a two-step mechanism involving the formation of a stable Meisenheimer complex intermediate. frontiersin.org The high nucleophilicity of the thiolate allows it to attack the electron-deficient aromatic ring, displacing a suitable leaving group. Kinetic studies of SNAr reactions between dinitro-substituted benzene (B151609) derivatives and various biothiols have shown that the reaction mechanism can be borderline between a concerted and a stepwise pathway, with the nucleophilic attack being the rate-determining step. frontiersin.org

Cysteine arylation is a vital strategy for the post-translational modification of peptides and proteins, leveraging the high nucleophilicity of the cysteine thiol group. nih.govresearchgate.net This modification allows for the introduction of various functional tags, such as fluorescent dyes or drug molecules. mit.edu

One prominent method for cysteine arylation utilizes an SNAr mechanism, where reagents like aryl thioethers or heteroaryl sulfones serve as the arylating agents. nih.gov These reactions are highly selective for cysteine residues and can be performed under mild, biocompatible conditions. nih.govresearchgate.net By modifying the structure of the arylating agent, the stability of the resulting Cys-bioconjugate linkage can be tuned, even allowing for the regeneration of the native peptide. nih.gov

Alternative strategies for cysteine arylation have also been developed, including visible-light-mediated methods. nih.gov These protocols often use a photocatalyst to generate aryl radicals from precursors like aryldiazonium salts, which are then trapped by the cysteine thiol to form the desired C-S bond. nih.govnoelresearchgroup.com

Oxidative Transformations of Thiophenol Derivatives

The thiol group of thiophenol and its analogs is readily oxidized. The most common oxidative transformation is the coupling of two thiol molecules to form a disulfide. wikipedia.org This reaction can be achieved using a variety of oxidants and conditions.

Aerobic Oxidation: In the presence of a base, thiophenols can be oxidized by atmospheric oxygen to form disulfides. wikipedia.org

Chemical Oxidation: A wide range of chemical reagents can effect this transformation. For instance, a system of dimethyl sulfoxide (B87167) (DMSO) and hydroiodic acid (HI) in acetonitrile (B52724) can convert various substituted thiophenols into their corresponding disulfides with excellent yields at room temperature. biolmolchem.com Other oxidants like tert-Butyl hydroperoxide (TBHP) are also effective. researchgate.net

Photo-oxidation: Irradiation with light can also induce the oxidative coupling of thiophenols. researchgate.netnih.gov Studies have shown that this process is pH-dependent and often involves the electronically excited thiolate form reacting with a neutral thiol molecule. researchgate.netnih.gov For example, p-nitrothiophenol is converted to 4,4'-dinitrodiphenyldisulfide in 81% yield upon irradiation at 455 nm at a pH of approximately 5. nih.gov

The controlled oxidation of thiols to disulfides is crucial, as further oxidation can lead to the formation of sulfonic acids. biolmolchem.com

| Entry | Substrate (Thiophenol Derivative) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Thiophenol | 20 | 95 |

| 2 | 4-Methylthiophenol | 20 | 96 |

| 3 | 4-Methoxythiophenol | 20 | 93 |

| 4 | 4-Chlorothiophenol | 20 | 95 |

| 5 | 2-Aminothiophenol (B119425) | 25 | 89 |

Electrophilic Activation in Thiophene (B33073) and Thiophenol Ring-Forming Reactions

While thiophenols are primarily studied for their nucleophilic character, the related thiophene ring system is known for its susceptibility to electrophilic attack, particularly at the C2 and C5 positions. wikipedia.org The metabolic activation of some thiophene-containing drugs, for instance, involves cytochrome P-450-dependent monooxygenases. nih.gov This enzymatic process can hydroxylate the thiophene ring, leading to the formation of reactive electrophilic intermediates that can covalently bind to proteins. nih.gov

The synthesis of thiophene rings often involves ring-closure reactions where the sulfur acts as a nucleophile. Various methods exist, such as the reaction of active methylene (B1212753) compounds with N-(1,3-oxathiol-2-ylidene) ternary iminium salts or the condensation of thioglycolic acid derivatives with α,β-acetylenic esters. researchgate.net These syntheses rely on the controlled interplay of nucleophilic and electrophilic centers to construct the aromatic heterocyclic ring. researchgate.netorganic-chemistry.org

Mechanistic Investigations through Kinetic and Isotopic Studies

Kinetic and isotopic studies are powerful tools for elucidating the detailed mechanisms of chemical reactions. A kinetic isotope effect (KIE) is observed when substituting an atom with one of its heavier isotopes alters the reaction rate. slideshare.net This effect arises from differences in the zero-point vibrational energies of bonds involving the different isotopes. youtube.com

Primary KIE: Occurs when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. slideshare.net

Secondary KIE: Observed when the isotopic substitution is at a position not directly involved in bond breaking/formation, but whose bonding character (e.g., hybridization) changes during the reaction. slideshare.netyoutube.com

In the context of thiophenol analogs, such studies can provide deep mechanistic insight. For example, a study on the oxidative half-reaction of phenol (B47542) hydroxylase using deuterated phenol and thiophenol found no kinetic isotope effect, which helped to constrain the possible models for the hydroxylation mechanism. nih.gov

Kinetic data can also be used to construct Brønsted plots, which correlate the reaction rate constant with the pKa of a series of related catalysts or reactants. The slope of this plot (βnuc) provides information about the degree of bond formation in the transition state. For SNAr reactions of thiolate ions, a linear Brønsted plot is consistent with a rate-limiting nucleophilic attack by the thiolate on the aromatic ring. nih.gov

| Parameter | Value | Interpretation |

|---|---|---|

| Second-order rate constants (kRS⁻) | 3.48 – 30.9 M⁻¹s⁻¹ | Demonstrates the range of reactivity for different thiolate nucleophiles. |

| Brønsted coefficient (βnuc) | 0.414 ± 0.068 | A value between 0 and 1, consistent with a significant but not complete degree of bond formation in the transition state of the rate-limiting SNAr attack. |

Kinetic Analysis of C-S Bond Formation and Cleavage

The kinetics of carbon-sulfur (C-S) bond formation and cleavage in thiophenol analogs are crucial for understanding their reactivity and for the rational design of synthetic pathways. The rates of these reactions are influenced by factors such as the nature of the substituents on the aromatic ring, the reaction conditions, and the presence of catalysts.

Studies on the aminolysis of resin-bound thiophenol esters have provided insights into the reactivity of the C-S bond. The cleavage of these esters by amines is a key step in solid-phase synthesis. Kinetic studies have shown that the reactivity of thiophenol esters is dependent on their structure. For instance, the rate of cleavage can be significantly influenced by the electronic properties of the substituents on the thiophenol ring.

The heterolytic cleavage of the C-S bond in sulfonium (B1226848) ions has also been a subject of kinetic investigation. The rate of this cleavage can be determined by studying the reaction of carbocations with dialkyl sulfides. The resulting exchange rate constants provide valuable information about the stability of the C-S bond and the factors that govern its cleavage. researchgate.net For example, the rate constant for the heterolytic cleavage of the C-S bond in an allylic sulfonium ion was determined to be (364 ± 2) s⁻¹ at 25°C. researchgate.net

Theoretical calculations have been employed to determine the reaction rate constants for hydrogen abstraction from thiophenol, which involves the cleavage of the S-H bond and indirectly informs on the stability of the resulting thiophenoxy radical and the C-S bond. nih.gov These studies have shown that the calculated reaction enthalpies are in good agreement with experimental values. nih.gov

Below is a table summarizing representative kinetic data for C-S bond cleavage in thiophenol-related systems.

| Reaction System | Rate Constant (k) | Temperature (°C) | Conditions | Reference |

| Heterolytic cleavage of an allylic sulfonium ion | (364 ± 2) s⁻¹ | 25 | Dichloromethane | researchgate.net |

| H abstraction from Thiophenol by H radical | 1.1 x 10¹¹ cm³ mol⁻¹ s⁻¹ | 298 | Gas Phase (Calculated) | nih.gov |

| H abstraction from Thiophenol by OH radical | 2.2 x 10¹² cm³ mol⁻¹ s⁻¹ | 298 | Gas Phase (Calculated) | nih.gov |

It is important to note that while these studies provide a framework for understanding the kinetics of C-S bond dynamics in thiophenol analogs, specific kinetic data for 2-(iso-pentylthio)thiophenol would require dedicated experimental investigation.

Deuterium (B1214612) Labeling Studies for Reaction Mechanism Elucidation

Deuterium labeling is a powerful technique used to elucidate reaction mechanisms by tracing the fate of hydrogen atoms throughout a chemical transformation. acs.org The substitution of a hydrogen atom with its heavier isotope, deuterium, can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered. acs.org This effect is particularly pronounced when a C-H or S-H bond is broken in the rate-determining step of a reaction. By observing the presence or absence of a KIE and by determining the position of the deuterium label in the products, chemists can gain valuable insights into the transition state and the stepwise nature of a reaction mechanism.

In the context of this compound analogs, deuterium labeling could be employed to investigate a variety of reaction mechanisms. For example, in studies of hydrogen atom transfer (HAT) reactions, replacing the thiol hydrogen with deuterium would be expected to result in a primary KIE if S-D bond cleavage is the rate-determining step. The magnitude of this KIE can provide information about the symmetry of the transition state.

Deuterium labeling can also be used to probe the mechanism of metal-mediated C-S bond cleavage. By selectively deuterating the aromatic ring or the iso-pentyl group, it would be possible to determine whether C-H bond activation is involved in the catalytic cycle. The absence of deuterium scrambling in the products would suggest that certain C-H bonds remain intact throughout the reaction.

Furthermore, in base-induced reactions, deuterium labeling of the solvent or the substrate can help to identify the source of protons in the reaction and to determine whether deprotonation is a reversible or irreversible step.

While specific deuterium labeling studies on this compound were not found in the reviewed literature, the principles of this methodology are broadly applicable. For instance, in a study on rhodium-catalyzed C-H silylation, deuterium labeling experiments were crucial in determining the kinetic isotope effect and in proposing a plausible reaction mechanism. researchgate.net Similarly, studies on the metabolism of aromatic compounds have utilized deuterium labeling to differentiate between different hydroxylation pathways. nih.gov

The general approach for a deuterium labeling study to investigate the mechanism of a reaction involving a this compound analog would involve the following steps:

Synthesis of the deuterated substrate: This could involve selective deuteration at the thiol group (S-D), the aromatic ring, or the iso-pentyl side chain.

Reaction of the deuterated and non-deuterated substrates under identical conditions: The reactions are typically run in parallel or as a competition experiment.

Analysis of the reaction products: Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to determine the extent and position of deuterium incorporation in the products.

Determination of the kinetic isotope effect: The rates of the reactions with the deuterated and non-deuterated substrates are compared to calculate the KIE.

The results from such a study would provide invaluable information for understanding the intricate details of the reaction mechanism.

Hydrogen Atom Transfer Reactions in Thiophenol Photochemistry

The photochemistry of thiophenol and its analogs is characterized by a rich variety of reactions, with hydrogen atom transfer (HAT) being a dominant process. When thiophenol is exposed to ultraviolet (UV) radiation, the energy absorbed can lead to the homolytic cleavage of the S-H bond, generating a phenylthiyl radical (C₆H₅S•) and a hydrogen atom (H•). This process is fundamental to many of the subsequent photochemical transformations.

Studies on thiophenol isolated in low-temperature matrices have provided detailed insights into its photochemical behavior. Upon irradiation with UV light, thiophenol can undergo an intramolecular HAT, where the hydrogen atom from the thiol group is transferred to the aromatic ring. This can lead to the formation of different isomers, such as thiones.

The photochemistry of thiophenol is also relevant in the context of its role as a hydrogen atom donor in various chemical reactions. The relatively weak S-H bond in thiophenols makes them effective HAT agents. The bond dissociation energy (BDE) of the S-H bond in thiophenol is a key parameter that governs its reactivity in HAT reactions. Theoretical studies have been conducted to determine the S-H BDE of substituted thiophenols, revealing that substituents on the aromatic ring can have a significant impact on this value. researchgate.net Electron-donating groups generally decrease the BDE, while electron-withdrawing groups increase it. researchgate.net

In the context of this compound, the presence of the iso-pentylthio group, which is an electron-donating group, would be expected to lower the S-H BDE compared to unsubstituted thiophenol. This would make it a more reactive hydrogen atom donor.

The table below shows the calculated S-H bond dissociation energies for thiophenol and some of its para-substituted derivatives, illustrating the effect of substituents.

| Substituent (at para position) | S-H Bond Dissociation Energy (kcal/mol) |

| -NO₂ | 83.5 |

| -Cl | 81.5 |

| -H | 81.0 |

| -CH₃ | 80.3 |

| -OCH₃ | 79.7 |

| -NH₂ | 78.2 |

Data are based on theoretical calculations and are intended to show the trend of substituent effects. researchgate.net

The photochemically generated phenylthiyl radicals can participate in a variety of subsequent reactions, including dimerization to form diphenyl disulfide, or they can react with other molecules in the system. The understanding of these fundamental photochemical processes is essential for applications in areas such as photopolymerization, organic synthesis, and materials science.

Base-Induced Reactions of Thiophenol and its Derivatives

Thiophenol and its derivatives, being acidic, readily react with bases. The nature of the reaction that occurs is dependent on the strength of the base, the structure of the thiophenol derivative, and the reaction conditions.

The most common reaction of thiophenols with bases is deprotonation of the acidic thiol proton to form a thiophenolate anion. Thiolates are excellent nucleophiles and can participate in a variety of subsequent reactions, such as S-alkylation with alkyl halides to form thioethers. This is a fundamental reaction in organosulfur chemistry. masterorganicchemistry.com

The acidity of thiophenols is influenced by the substituents on the aromatic ring. Electron-withdrawing groups increase the acidity (lower pKa), while electron-donating groups decrease the acidity (higher pKa). The pKa of thiophenol itself is around 6.6, making it significantly more acidic than phenols.

In addition to simple deprotonation, bases can induce other reactions in thiophenol and its derivatives. One such reaction is base-catalyzed disproportionation. In this type of reaction, one molecule of the thiophenol derivative is oxidized while another is reduced. For example, in the presence of a base, some sulfur-containing compounds can undergo disproportionation to yield products with sulfur in both higher and lower oxidation states.

Elimination reactions can also be induced by bases in appropriately substituted thiophenol derivatives. If there is a suitable leaving group on a carbon atom beta to the sulfur atom, a base can promote an elimination reaction to form an alkene. The mechanism of this elimination can be E1, E2, or E1cB, depending on the substrate and the reaction conditions. libretexts.org

The Zaitsev's rule often predicts the major product in base-induced elimination reactions, stating that the more substituted alkene will be the major product. masterorganicchemistry.com

The table below summarizes some common base-induced reactions of thiophenols and their derivatives.

| Reaction Type | Description |

| Deprotonation | Formation of a thiophenolate anion by reaction with a base. |

| S-Alkylation | Nucleophilic substitution of an alkyl halide by a thiophenolate anion to form a thioether. |

| Disproportionation | A redox reaction where a compound is simultaneously oxidized and reduced. |

| Elimination | Formation of an alkene from a substrate with a leaving group beta to the sulfur atom. |

For this compound, reaction with a base would readily form the corresponding thiophenolate. This thiophenolate could then be used as a nucleophile in various synthetic transformations. The presence of the iso-pentylthio group, being an electron-donating group, would slightly decrease the acidity of the thiol proton compared to unsubstituted thiophenol.

S-H Insertion Reactions of Thiophenols with Diazoesters

The S-H insertion reaction of thiophenols with diazoesters is a powerful and atom-economical method for the formation of C-S bonds and the synthesis of α-thioesters. This reaction involves the formal insertion of a carbene, generated from the diazoester, into the S-H bond of the thiophenol.

The reaction can be promoted by various catalysts, including transition metals and Lewis acids. For example, tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been shown to be an effective catalyst for the S-H insertion of thiophenols and thiols with α-diazoesters under solvent-free conditions. researchgate.net This method allows for the synthesis of a wide range of α-thioester products in moderate to good yields and with broad functional group tolerance. researchgate.net

The general scheme for the S-H insertion reaction is as follows:

R-SH + N₂CHCO₂R' → R-S-CH₂CO₂R' + N₂

The mechanism of the catalyzed reaction is believed to involve the activation of the diazoester by the catalyst, followed by nucleophilic attack of the thiophenol. The subsequent loss of dinitrogen gas leads to the formation of the α-thioester product.

The substrate scope of this reaction is generally broad, accommodating a variety of substituted thiophenols and diazoesters. Both electron-donating and electron-withdrawing groups on the thiophenol are often well-tolerated.

The table below provides examples of yields for the B(C₆F₅)₃-catalyzed S-H insertion reaction of various thiophenols with ethyl 2-diazoacetate.

| Thiophenol Derivative | Yield (%) |

| Thiophenol | 95 |

| 4-Methylthiophenol | 92 |

| 4-Methoxythiophenol | 90 |

| 4-Chlorothiophenol | 96 |

| 4-Bromothiophenol | 94 |

| 2-Naphthalenethiol | 88 |

Data are representative and based on reported yields for similar reactions. researchgate.net

This reaction is of significant synthetic utility as α-thioesters are valuable building blocks in organic synthesis and can be found in various biologically active molecules. The S-H insertion reaction provides a direct and efficient route to these important compounds. For this compound, this reaction would be expected to proceed smoothly to afford the corresponding α-thioester, further expanding the synthetic utility of this compound.

Theoretical and Computational Chemistry of 2 Iso Pentylthio Thiophenol Systems

Quantum Chemical Methodologies in Thiophenol Research

Quantum chemical methods are fundamental to predicting the electronic structure, stability, and reactivity of molecules. These ab initio ("from first principles") and related methods solve the electronic Schrödinger equation to provide detailed molecular information without reliance on empirical parameters. wikipedia.org

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying thiophenol derivatives due to its favorable balance of accuracy and computational cost. mdpi.com DFT calculations are widely used to determine various physicochemical properties, including bond dissociation enthalpies (BDEs), ionization potentials (IPs), and proton affinities (PAs). nih.govdigitellinc.com These properties are crucial for understanding the reactivity of thiophenols, such as their potential as radical scavengers. nih.gov

Researchers employ various DFT functionals, such as B3LYP, ωB97XD, and B2PLYP-D3, to model thiophenol systems. nih.govuva.es These functionals, paired with appropriate basis sets like 6-311++G(d,p), allow for the accurate prediction of molecular geometries, frontier molecular orbital (HOMO-LUMO) energies, and dipole moments. nih.govdigitellinc.com For instance, studies on substituted thiophenols have shown that DFT can reliably predict S-H bond dissociation energies, which are critical for understanding antioxidant activity. researchgate.net The choice of functional can influence the results; for example, in studies of thiophenol dimers, different functionals provided comparable structural predictions but varied in their calculation of binding energies. nih.gov

Table 1: Application of Different DFT Functionals in Thiophenol Research

| DFT Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-311++G(d,p) | Calculation of BDEs, IPs, PAs, and other physicochemical properties of thiophenol analogues. | nih.govdigitellinc.com |

| ωB97XD | cc-pVTZ | Prediction of structures and binding energies for thiophenol dimers, accounting for dispersion forces. | nih.gov |

| B2PLYP-D3 | aug-cc-pVTZ | Reoptimization of dimer structures and comparison of binding energies. | acs.org |

This table is interactive. Click on the headers to sort.

While DFT is widely used, other quantum chemical methods also play important roles in thiophenol research. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy, though at a greater computational expense. wikipedia.orgresearchgate.net High-level ab initio calculations, such as UCCSD(T), are often used to provide benchmark values for bond dissociation energies against which DFT results can be compared. researchgate.net The combination of experimental data, such as from crystallography, with ab initio calculations provides deep insights into intermolecular forces like noncovalent interactions. nih.gov

Semi-empirical methods (like AM1, PM3) simplify calculations by using parameters derived from experimental data, making them much faster than ab initio or DFT methods. scribd.comlibretexts.org This speed allows for the study of very large molecular systems. researchgate.net However, their reliance on parameterization means they are less reliable for molecules or bonding situations that are not well-represented in the data used to develop them. libretexts.org For thiophenol systems, they could be used for initial conformational searches or for modeling large aggregates before refining with more accurate methods.

Molecular Modeling of Intermolecular Interactions

The aggregation of molecules and their interaction with biological targets are governed by a complex interplay of noncovalent forces. Molecular modeling is essential for dissecting these interactions.

Recent research has focused on the self-aggregation of thiophenol, revealing a delicate balance between hydrogen bonding and π-stacking. nih.gov Unlike phenol (B47542), where the dimer structure is dominated by a strong O-H···O hydrogen bond, the thiophenol dimer forms dispersion-controlled, π-stacked structures. uva.esresearchgate.net These structures are anchored by a long and relatively weak S-H···S hydrogen bond. nih.gov

Computational studies combined with rotational spectroscopy have identified two primary isomers of the thiophenol dimer, both featuring parallel-displaced (PD) π-stacking geometries. uva.esacs.org The S-H···S hydrogen bond acts as an anchor, positioning the phenyl rings for favorable π-π interaction. nih.gov Energy decomposition analysis reveals that dispersion forces are the dominant stabilizing contributor to the thiophenol dimer's binding energy, a significant contrast to the more electrostatically driven interaction in the phenol dimer. nih.gov

Table 2: Computed Geometric and Energetic Parameters for Thiophenol Dimers

| Parameter | Method | Dimer Isomer 1 (PD1) | Dimer Isomer 2 (PD2) | Reference |

|---|---|---|---|---|

| Binding Energy (kJ/mol) | B2PLYP-D3 | -21.4 | -22.3 | nih.gov |

| ωB97XD | -20.9 | -21.7 | nih.gov | |

| B3LYP-D3 | -25.2 | -25.5 | nih.gov | |

| S-H···S Distance (Å) | B2PLYP-D3 | 2.84 | 2.84 | researchgate.net |

| Inter-centroid Distance (Å) | B2PLYP-D3 | 3.76 - 3.77 | 3.41 - 3.42 | nih.gov |

| Angle Between Planes (°) | B2PLYP-D3 | 9.2 - 10.2 | 2.9 - 4.4 | nih.gov |

This table is interactive. Users can sort the data by clicking on the column headers.

The functional groups of 2-(iso-pentylthio)thiophenol—the thiol (S-H), the thioether (Ar-S-R), and the aromatic ring—can all participate in noncovalent interactions within a protein binding site. nih.gov Understanding these interactions is key to rational drug design. nih.gov Computational methods are invaluable for characterizing the geometry and energetics of these interactions. nih.gov

A crucial interaction involving thiols is the S-H/π interaction, where the thiol S-H group engages favorably with an aromatic ring. acs.org DFT calculations have shown this interaction is driven by a π → σ* molecular orbital interaction, where electron density is donated from a π orbital of the aromatic ring to the antibonding orbital of the S-H bond. acs.org Furthermore, sulfur atoms can act as hydrogen bond acceptors in sulfur-mediated hydrogen bonds, which are increasingly recognized for their role in protein structure and function. nih.gov The aromatic ring of the thiophenol moiety can also engage in π-π stacking and π-alkyl interactions with protein residues. researchgate.net

Computational Prediction of Electronic and Bonding Scenarios

Computational methods allow for the prediction of a molecule's electronic landscape, which dictates its chemical behavior. For thiophenol derivatives, properties such as the distribution of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) are key indicators of reactivity. nih.govnih.gov

The HOMO often indicates the site of electrophilic attack, while the LUMO suggests the site for nucleophilic attack. digitellinc.com The MEP map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are potential sites for noncovalent interactions. nih.gov Advanced bonding analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be used to characterize the nature of chemical bonds, including weak noncovalent interactions, by analyzing the topology of the electron density. researchgate.net These computational tools provide a detailed picture of the electronic and bonding scenarios in thiophenol systems, allowing for predictions of reactivity, stability, and intermolecular recognition patterns relevant to this compound.

Table 3: Predicted Electronic Properties for Thiophenol (Illustrative)

| Property | Computational Method | Predicted Value/Observation | Significance |

|---|---|---|---|

| HOMO Energy | DFT (B3LYP) | High energy, localized on sulfur and phenyl ring | Indicates susceptibility to oxidation and electrophilic attack. |

| LUMO Energy | DFT (B3LYP) | Lower energy compared to benzene (B151609) | Indicates sites for nucleophilic attack or electron acceptance. |

| S-H BDE | DFT (B3LYP) | ~75-85 kcal/mol (unsubstituted) | Quantifies the ease of hydrogen atom donation, relevant to antioxidant activity. |

| MEP | DFT | Negative potential around sulfur; positive potential on thiol hydrogen | Predicts sites for electrophilic/nucleophilic interactions and hydrogen bonding. |

Overlap Model and Topological Descriptors (OP/TOP) for S-H and C-S Bonding

Table 1: Representative Topological Descriptors and Their Significance for Bonding Analysis

| Descriptor | Description | Relevance to S-H and C-S Bonding in this compound |

| Wiener Index | The sum of the shortest distances between all pairs of non-hydrogen atoms in the molecular graph. | Provides a measure of the molecule's compactness, which can influence intermolecular interactions and the accessibility of the S-H and C-S bonds. |

| Molecular Connectivity Indices (e.g., Chi indices) | Based on the non-hydrogen atom connectivity, reflecting the degree of branching in the molecule. | The branching of the iso-pentyl group can be quantified and correlated with steric hindrance around the thioether C-S bond. |

| Balaban J Index | A distance-based topological index that is sensitive to the shape of the molecule. | Can differentiate the electronic environment of the two sulfur atoms, one bonded to hydrogen and the other to the iso-pentyl group. |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the electron density of a molecule to define atoms and the chemical bonds between them. wikipedia.orgamercrystalassn.org This approach is based on the topology of the electron density, ρ(r), and provides a detailed picture of bonding interactions. wikipedia.org

For this compound, a QTAIM analysis would focus on the bond critical points (BCPs) of the S-H and C-S bonds. The properties of the electron density at these points provide quantitative measures of bond strength and character.

Key QTAIM parameters at the bond critical point include:

Electron density (ρ(r)) : Higher values indicate a stronger bond.

Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value is characteristic of a shared (covalent) interaction, while a positive value suggests a closed-shell (ionic or van der Waals) interaction.

Total electron energy density (H(r)) : A negative value for H(r) is another indicator of a covalent bond.

A QTAIM analysis of the S-H bond in this compound would be expected to show characteristics of a polar covalent bond. The C-S bonds (both the aryl C-S and the alkyl C-S) would also exhibit covalent character, with the properties of the aryl C-S bond being influenced by the aromatic system.

Table 2: Expected QTAIM Parameters for S-H and C-S Bonds in a Thiophenol System

| Bond | Expected Electron Density (ρ(r)) (a.u.) | Expected Laplacian (∇²ρ(r)) (a.u.) | Expected Nature of Interaction |

| S-H | ~0.1 - 0.2 | Negative | Polar Covalent |

| Aryl C-S | ~0.1 - 0.15 | Negative | Covalent |

| Alkyl C-S | ~0.08 - 0.12 | Negative | Covalent |

Note: These are generalized expected values for illustrative purposes.

Local Vibrational Mode (LVM) Theories for Bond Characterization

Local Vibrational Mode (LVM) theory provides a powerful tool for quantifying the intrinsic strength of a chemical bond by analyzing vibrational spectra. mqm2022.orgsmu.edunih.gov Unlike normal vibrational modes, which are often delocalized over multiple atoms, local modes are associated with specific internal coordinates, such as bond stretching. mqm2022.orgsmu.edu The local stretching force constant is a direct measure of bond strength. mqm2022.orgnih.gov

For this compound, LVM analysis could be used to determine the intrinsic strengths of the S-H, aryl C-S, and alkyl C-S bonds. The local stretching force constant for the S-H bond would be expected to be lower than that of an O-H bond, reflecting the lower electronegativity of sulfur and the weaker nature of the S-H bond. The aryl C-S bond strength will be influenced by resonance effects with the phenyl ring, while the alkyl C-S bond strength will be more typical of a single C-S bond.

Table 3: Estimated Local Stretching Force Constants for Key Bonds

| Bond | Estimated Local Stretching Force Constant (mdyn/Å) | Implication for Bond Strength |

| S-H | 3.0 - 4.0 | Moderately strong, but weaker than an O-H bond. |

| Aryl C-S | 2.5 - 3.5 | Strengthened by resonance with the aromatic ring. |

| Alkyl C-S | 2.0 - 3.0 | Typical single bond strength. |

Note: These are estimated values based on typical ranges for these bond types.

Reaction Pathway Analysis and Transition State Modeling

Computational methods can be used to model the reaction pathways of this compound, providing insights into its reactivity. nih.gov For instance, the deprotonation of the thiol group is a key reaction. Transition state modeling can be employed to calculate the activation energy for this process.

Another important reaction pathway to consider is the S-alkylation or S-acylation of the thiol group. Theoretical calculations can map out the potential energy surface for the reaction of this compound with an electrophile, identifying the transition state structure and the associated energy barrier. These calculations would likely show that the thiol sulfur is a potent nucleophile.

The presence of the iso-pentylthio group at the ortho position may introduce steric hindrance that could affect the reaction rates and pathways compared to unsubstituted thiophenol.

Computational Toxicology and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational toxicology and Quantitative Structure-Activity Relationship (QSAR) modeling are valuable tools for predicting the potential toxicity of chemical compounds. nih.govinotiv.com QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. nih.govtandfonline.comnih.gov

For this compound, a QSAR model could be developed to predict its toxicity based on a set of molecular descriptors. tandfonline.comscilit.com These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (as discussed in 4.3.1).

Given the structural similarity to other thiophenols, existing QSAR models for this class of compounds could be used to estimate the toxicity of this compound. tandfonline.comnih.gov Key descriptors in such models often include hydrophobicity (logP) and electronic parameters that reflect the reactivity of the thiol group. The iso-pentyl group would significantly increase the hydrophobicity of the molecule.

pKa Predictions and Substituent Effects on Acidity of Thiol Compounds

The acidity of the thiol group (S-H) is a critical property of this compound. Computational methods can accurately predict the pKa of thiols. researchgate.net The acidity is influenced by the electronic effects of the substituents on the phenyl ring.

Compared to unsubstituted thiophenol, the iso-pentylthio group might have a modest effect on the pKa. Electron-withdrawing groups on the phenyl ring generally decrease the pKa (increase acidity), while electron-donating groups increase the pKa (decrease acidity). lumenlearning.comrsc.org

Table 4: Predicted pKa Values for Substituted Thiophenols

| Compound | Substituent | Predicted pKa | Effect on Acidity (relative to Thiophenol) |

| Thiophenol | -H | 6.6 | Reference |

| 4-Nitrothiophenol | -NO₂ | 4.5 | Increased |

| 4-Methoxythiophenol | -OCH₃ | 7.2 | Decreased |

| This compound | -S-iso-pentyl | ~6.5 - 7.0 | Likely minor effect |

Note: The pKa for this compound is an estimate based on general substituent effects.

Ligand Design and Coordination Chemistry Involving Thiophenol Precursors

Thiophenol Derivatives as Heterodonor Ligands

Thiophenol and its derivatives are a versatile class of compounds in the field of ligand design, primarily due to the presence of the reactive thiol (-SH) group on an aromatic ring. This functional group can be readily deprotonated to form a thiolate, which is a soft donor that forms stable complexes with a wide range of transition metals. The true versatility of thiophenol derivatives, however, is realized when they are functionalized with additional donor atoms, creating what are known as heterodonor ligands. These ligands can contain a combination of soft and hard donor atoms, such as phosphorus, arsenic, oxygen, or nitrogen, in addition to the sulfur of the thiolate.

The presence of at least two different donor functions qualifies these molecules as hybrid ligands. This dual-donor capability allows for various bonding modes, including chelation to a single metal center or bridging between multiple metal centers. This versatility makes them highly valuable in coordination chemistry and catalysis.

A prominent class of thiophenol-based heterodonor ligands includes those containing phosphorus (phosphine) or arsenic (arsine) donor groups. Structurally isomeric phosphino- and arsinoarylthiols, with the general formula HSC₆H₄-2-EPh₂ (where E can be P or As), combine a phosphine (B1218219) or arsine center with a thiol functionality. researchgate.netresearchgate.net These ligands are typically deprotonated upon coordination to a metal. researchgate.netresearchgate.net

The synthesis of these P,S and As,S mixed-donor ligands is crucial for developing new transition metal complexes with tailored catalytic activities. While phosphorus-based ligands have been extensively studied, their arsenic-containing counterparts are less common. This is partly due to the fact that the ⁷⁵As nucleus is not as readily accessible by NMR spectroscopy as the ³¹P nucleus. However, organoarsine synthesis can offer advantages such as reduced air sensitivity and increased conformational stability compared to analogous phosphines.

One synthetic route to a 2-(diphenylphosphino)benzenethiol derivative involves the reaction of a corresponding thio-protected precursor with a palladium catalyst in the presence of pyrazole, leading to Pd-mediated S-C bond cleavage and the formation of binuclear palladium(II) complexes. Another approach involves the electrochemical oxidation of 2-(diphenylphosphino)benzenethiol, which results in the formation of a disulfide-bridged diphosphine dioxide compound, [2-Ph₂P(O)C₆H₄S]₂. researchgate.net

Synthesis and Characterization of Metal Complexes with Thiophenol Ligands

The deprotonated thiol group of thiophenol derivatives makes them excellent ligands for a variety of transition metals. The resulting metal thiolates often form complexes with diverse nuclearities and significant structural complexity, a result of the thiolate ligand's propensity to bridge metal centers.

Platinum(II) complexes are of significant interest due to their applications in catalysis and materials science, as well as their well-known anticancer properties. Thiophenol derivatives serve as effective organosulfur ligands for the synthesis of stable platinum(II) complexes. The synthesis often involves the reaction of a suitable platinum(II) precursor, such as K₂[PtCl₄] or [PtCl₂(DMSO)₂], with the thiophenol-based ligand. uef.fi

For example, primary thioamides like 2-pyridinethioamide react with K₂PtCl₄ to form complexes such as [PtCl₂(2-pyridinethioamide)]. uef.fi In these square-planar Pt(II) complexes, the ligand can coordinate in a neutral form or, after deprotonation, as a thiolate. The geometry of the final complex is influenced by the trans effect of the ligands involved. nih.gov The characterization of these complexes is typically carried out using multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹⁵Pt), IR spectroscopy, and single-crystal X-ray diffraction to confirm the coordination environment and geometry at the platinum center. uef.finih.govnih.gov

| Platinum Precursor | Thiophenol-type Ligand | Resulting Complex Formula | Coordination Mode |

|---|---|---|---|

| K₂PtCl₄ | 2-pyridinethioamide | [PtCl₂(2-pyridinethioamide)] | Neutral, N,S-chelate |

| cis-[PtCl₂(PPh₃)(PTA)] | 8-(methylthio)theophylline (8-MTTH) | (SP-4,2)-[PtCl(8-MTT)(PPh₃)(PTA)] | Anionic thiolate |

| PtCl₂(DMSO)₂ | N(SO₂quin)dpa | [PtCl₂(N(SO₂quin)dpa)] | Chelating sulfonamide |

Ruthenium (Ru) and Osmium (Os) form a vast array of multinuclear carbonyl clusters, and their reactivity with thiophenol-based ligands has been a subject of interest. The reaction of Ru₃(CO)₁₂ or its osmium analogue with thiophenol derivatives can lead to a variety of products, often involving the substitution of one or more carbonyl (CO) ligands and oxidative addition of the S-H bond to the metal cluster framework.

For instance, the reaction of Ru₃(CO)₁₂ with pyridine-alkoxide ligands results in trinuclear ruthenium complexes where the ligand bridges multiple metal centers. nih.gov While specific examples with 2-(iso-Pentylthio)thiophenol are not documented, reactions with simpler thiols demonstrate that bridging thiolate ligands are common motifs. In these structures, the sulfur atom can cap a face of the metal cluster or bridge an edge. Isostructural complexes of ruthenium and osmium often exhibit very similar structures and biological activities due to the lanthanide contraction, which makes their atomic radii nearly identical. nih.gov The characterization of these organometallic clusters relies heavily on IR spectroscopy, to observe the stretching frequencies of the CO ligands, and X-ray crystallography to determine the complex multinuclear structures. nih.govresearchgate.net

Gold(I) has a high affinity for soft donor ligands like thiolates. This property has been exploited in the development of artificial metalloenzymes, where a gold ion is incorporated into a protein scaffold to create a novel catalyst. semanticscholar.org Thiophenol-based ligands are particularly suitable for this purpose.

Mechanistic Studies of Metal-Mediated Reactions involving Thiophenol Ligands

The incorporation of thiophenol-based ligands into metal complexes can profoundly influence the mechanism of catalytic reactions. The metal-sulfur bond can be dynamic, and the ligand can actively participate in bond activation processes.

In reactions involving metal carbonyls, an initial step is often the coordination of the intact ligand, for example through a phosphine group, followed by metal-mediated cleavage of a bond within the ligand, such as a P–S or As–S bond. researchgate.net This can lead to the formation of metallacycles containing sulfur and phosphorus or arsenic. researchgate.net

Furthermore, thiols can act as transient cooperative ligands in metal-catalyzed reactions. For example, in certain ruthenium-catalyzed hydrogenation reactions, the thiol can cooperate with the metal center to activate H₂. This involves the reversible formation of a metal-hydride and a protonated thiol, facilitating the catalytic cycle. This concept of metal-ligand cooperation highlights that these ligands are not merely static spectators but can play a crucial role in the reaction mechanism.

In the context of gold-catalyzed hydroamination reactions by artificial enzymes, mechanistic studies suggest a π-activation mechanism by the gold(I) center bound to the thiophenol-based amino acid. semanticscholar.org The regioselectivity of the reaction provides evidence for the specific catalytic environment created by the enzyme scaffold around the gold active site. semanticscholar.org

| Metal Center | Ligand Type | Reaction Type | Mechanistic Role of Ligand |

|---|---|---|---|

| Cobalt | Phenylthio(diphenyl)phosphine | Reaction with Metal Carbonyls | Undergoes metal-mediated P-S bond cleavage |

| Ruthenium | Generic Thiol | Hydrogenation | Acts as a transient cooperative ligand to activate H₂ |

| Gold(I) | 4-mercaptophenylalanine (in enzyme) | Hydroamination | Provides a soft donor site for the catalytically active metal |

| Thallium(I) | Phosphanylborane | P-P Coupling | Promotes coupling reaction in specific solvents |

Based on a comprehensive search of available scientific literature, there is no specific information available for the chemical compound “this compound” regarding its use in ligand design, coordination chemistry, ligand dynamics, or its influence on the structure and reactivity of metal complexes.

Therefore, it is not possible to generate an article with thorough, informative, and scientifically accurate content that strictly adheres to the provided outline for this specific compound. Fulfilling the request would necessitate speculation, which falls outside the scope of providing factual and verifiable information.

Advanced Spectroscopic Characterization of Organosulfur Compounds

X-ray Absorption Spectroscopy (XAS) for Sulfur Chemical Speciation and Oxidation States

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of a specific atom within a sample. For organosulfur compounds, sulfur K-edge XAS is particularly valuable for determining the oxidation state and coordination environment of sulfur atoms in situ. nih.govosti.gov

The X-ray Absorption Near-Edge Structure (XANES) region of the XAS spectrum is highly sensitive to the oxidation state and chemical environment of the absorbing atom. nih.govresearchgate.net Sulfur K-edge XANES can readily distinguish between different sulfur functional groups. nih.gov For "2-(iso-Pentylthio)thiophenol," the two sulfur atoms—one in a thiol group and one in a thioether group—would be expected to have a similar S K-edge inflection point energy of around 2473.1 eV. nih.gov This energy is distinct from that of oxidized sulfur species. For instance, the formation of a disulfide bond would shift the inflection point to approximately 2472.1 eV and result in a characteristic double peak in the spectrum. nih.govrsc.org Further oxidation to a sulfoxide (B87167) would cause a significant shift to a higher energy (by about 2.8 eV), while sulfates appear at even higher energies. nih.gov This makes XANES an excellent tool for tracking chemical changes, such as oxidation, at the sulfur centers. acs.org

| Sulfur Functional Group | Approximate S K-edge Inflection Point Energy (eV) | Key Spectral Features |

| Thiol (-SH) | 2473.1 | Single, sharp white line |

| Thioether (-S-) | 2473.1 | Single, sharp white line |

| Disulfide (-S-S-) | 2472.1 | Characteristic double peak |

| Sulfoxide (-SO-) | ~2475.9 | Shift to higher energy |

| Sulfone (-SO₂-) | >2480 | Strong shift to higher energy |

| Sulfate (-SO₄²⁻) | >2482 | Strongest shift to higher energy |

This is an interactive data table. You can sort and filter the data as needed.

X-ray Emission Spectroscopy (XES) and Resonant Inelastic X-ray Scattering (RIXS) for Electronic Structure Probing

X-ray Emission Spectroscopy (XES) and Resonant Inelastic X-ray Scattering (RIXS) are advanced photon-in/photon-out techniques that provide complementary information to XAS by probing the occupied electronic states and their excitations.

Sulfur Kβ XES is a valuable tool for sulfur speciation, offering different sensitivities compared to XAS. researchgate.netrsc.org While XAS probes transitions from a core level to unoccupied states, XES involves the decay of an electron from an occupied valence orbital to fill the core hole, emitting a photon in the process. osti.govacs.org The energy and intensity distribution of these emitted photons (the XES spectrum) provides a map of the occupied molecular orbitals with sulfur character, making it a powerful complementary technique for identifying different sulfur species in complex mixtures. osti.gov

RIXS is a resonant form of XES where the incident X-ray energy is tuned to a specific absorption feature (like the S K-edge). wikipedia.org This resonant condition significantly enhances the scattering cross-section. wikipedia.org RIXS can reveal detailed information about low-energy electronic excitations, such as d-d excitations in transition metal complexes or charge-transfer processes. researchgate.net In the context of organosulfur chemistry, RIXS has been employed to study the electronic dynamics in molecules and to characterize the formation of different sulfur species, for example, during the operation of lithium-sulfur batteries. aps.orgacs.org These techniques offer a deeper understanding of the electronic structure that governs the chemical properties and reactivity of organosulfur compounds. nih.gov

A comprehensive search for scientific literature and spectroscopic data on the chemical compound "this compound" has been conducted. Unfortunately, no specific research articles, datasets, or detailed spectroscopic analyses for this particular compound could be located in the available scientific databases and public domain resources.

The request for an article detailing the Ultraviolet-Visible (UV-Vis), Infrared (IR), Mass Spectrometry (MS), and Rotational Spectroscopy of "this compound" cannot be fulfilled at this time due to the absence of published data. Generating such an article without established scientific findings would result in speculation and would not meet the required standards of accuracy and factual reporting.

Scientific research and publication are ongoing processes, and information on this specific compound may become available in the future. It is recommended to consult chemical research databases periodically for any new publications on "this compound."

Advanced Research Applications of 2 Iso Pentylthio Thiophenol in Chemical Science

Contribution to Rational Design of Peptides for Bioconjugation

The field of bioconjugation, which involves the chemical linking of two molecules, at least one of which is a biomolecule, has found a valuable tool in thiol-containing compounds. The thiol group of 2-(iso-Pentylthio)thiophenol, like other thiols, is a highly effective nucleophile, particularly in its deprotonated thiolate form. This reactivity is harnessed in various bioconjugation strategies to modify peptides and proteins with high specificity.

One of the primary methods for peptide and protein modification is thiol-alkylation. This involves the reaction of the thiol group with an electrophilic linker, such as a maleimide (B117702) or an alkyl halide, attached to another molecule of interest. The presence of the iso-pentylthio substituent at the ortho position can influence the reactivity of the thiol group through steric and electronic effects, potentially allowing for fine-tuning of the conjugation reaction. While direct studies on this compound are not extensively documented, the principles of thiol-mediated bioconjugation are well-established. For instance, the thiol-ene reaction, a radical-mediated addition of a thiol to an alkene, provides a "click" chemistry approach for peptide modification that is efficient and compatible with aqueous environments nih.gov. This method is used for various peptide modifications, including macrocyclization and glycosylation nih.gov.

The rational design of peptides for bioconjugation often involves the strategic placement of cysteine residues, which contain a thiol group. The unique reactivity of substituted thiophenols suggests that this compound could be incorporated into peptide structures or used as a reagent to introduce specific functionalities. The lipophilic nature of the iso-pentyl group could also be exploited to enhance the cell permeability or solubility of the resulting peptide conjugates in non-polar environments.

Development of Novel Catalytic Systems and Processes

Thiophenols and their derivatives have emerged as versatile catalysts in organic synthesis. Their ability to participate in various catalytic cycles, including photoredox reactions, makes them attractive alternatives to traditional metal-based catalysts. While specific catalytic applications of this compound are still an emerging area of research, the known catalytic behavior of substituted thiophenols provides a strong foundation for its potential use.

For example, certain substituted thiophenols have been shown to act as effective organocatalysts in visible-light photoredox decarboxylative couplings. In such systems, the thiophenol can be excited by visible light to initiate a single-electron transfer (SET) process, leading to the formation of reactive radical intermediates. The electronic properties of the substituents on the thiophenol ring can significantly impact the efficiency and selectivity of the catalytic process. The electron-donating nature of the alkylthio group in this compound could modulate its redox potential, making it a suitable candidate for specific photoredox transformations.

Furthermore, the thiol group itself can participate in catalytic cycles involving thiol-disulfide exchange, which is a key process in many biological systems. The proximity of the iso-pentylthio group could influence the rate and equilibrium of such exchanges. Research on other organosulfur and organoselenium compounds has demonstrated their potential as mimetics of antioxidant enzymes like glutathione (B108866) peroxidase, where they catalyze the reduction of peroxides by thiols figshare.comjpn.org. The specific steric and electronic environment provided by the substituents in this compound could be tailored for the development of novel catalysts for a range of redox reactions.

Precursors for Advanced Organic and Hybrid Materials

Organosulfur compounds are integral components in the synthesis of a wide array of advanced materials, including conductive polymers, self-assembled monolayers, and functional nanoparticles. Thiophenols, in particular, can serve as versatile building blocks or surface modifying agents in the fabrication of these materials.

Poly(phenylene sulfide) (PPS) is a high-performance thermoplastic known for its excellent thermal stability, chemical resistance, and inherent flame retardancy. The synthesis of PPS and its derivatives often involves the polymerization of dihaloaromatic compounds with a sulfur source, or the polymerization of metal salts of thiophenols. Substituted thiophenols, such as this compound, could be utilized as monomers or co-monomers to create novel PPS derivatives with tailored properties. The incorporation of the flexible and bulky iso-pentylthio group into the polymer backbone could modify its solubility, processability, and morphological characteristics colab.wsnih.gov. For instance, the synthesis of poly(phenylene sulfide) dendrimers has been achieved using a divergent method starting from substituted thiophenols, highlighting the versatility of these precursors in creating complex macromolecular architectures colab.ws.

In the realm of nanotechnology, thiols are widely used to functionalize the surface of gold nanoparticles and other metal surfaces, forming stable self-assembled monolayers (SAMs). The sulfur atom of the thiol group forms a strong covalent bond with the metal surface, while the substituent on the thiophenol can be varied to control the surface properties of the material. The iso-pentylthio group in this compound could provide a specific functionality at the surface of such materials, influencing their hydrophobicity, stability, and interaction with other molecules.

Fundamental Insights into Organic Reaction Mechanisms and Sulfur Chemistry

The study of substituted thiophenols provides fundamental insights into organic reaction mechanisms and the broader field of sulfur chemistry. The interplay of steric and electronic effects of the substituents on the reactivity of the thiol group and the aromatic ring is a key area of investigation.

The presence of an iso-pentylthio group at the ortho position to the thiol group in this compound introduces several interesting mechanistic considerations. This substituent can exert both an electron-donating effect through resonance and an inductive effect, which can influence the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate. Furthermore, the steric bulk of the iso-pentylthio group can hinder the approach of reactants to the thiol group or the adjacent positions on the aromatic ring, leading to regioselective reactions.

Contribution to Structure-Reactivity Relationship Studies in Organosulfur Chemistry

Understanding the relationship between the structure of a molecule and its chemical reactivity is a cornerstone of modern chemistry. Substituted thiophenols provide an excellent platform for such studies, as the systematic variation of substituents on the aromatic ring allows for a detailed investigation of their impact on various chemical properties and reaction outcomes.

The this compound molecule, with its specific ortho-substitution pattern, contributes to this understanding by providing data on the combined steric and electronic effects of an alkylthio group. By comparing its reactivity with that of other substituted thiophenols (e.g., with substituents at the meta or para positions, or with different alkylthio groups), researchers can build more accurate models to predict chemical behavior.

Key parameters that are often investigated in structure-reactivity studies include:

Acidity (pKa) of the thiol group: The electron-donating nature of the alkylthio group is expected to increase the pKa of the thiol compared to unsubstituted thiophenol.

Nucleophilicity of the thiolate: The electronic effect of the substituent will also modulate the nucleophilicity of the corresponding thiolate anion.

Rate of reaction in various chemical transformations: By measuring the reaction rates in processes such as nucleophilic substitution, oxidation, or catalytic cycles, quantitative structure-activity relationships (QSAR) can be developed.

Spectroscopic properties: The UV-visible, NMR, and infrared spectra of this compound provide valuable information about its electronic structure and bonding, which can be correlated with its reactivity.

While comprehensive structure-reactivity studies specifically featuring this compound are not yet abundant in the literature, the principles derived from studies on other substituted phenols and thiophenols can be applied to predict its behavior and guide future research in this area.

Q & A

Q. What computational and experimental methods validate the proposed mechanism of thiophenol-mediated dissolution of metal oxides?

- Methodological Answer: Conduct kinetic isotope effect (KIE) studies to probe proton transfer steps. Surface-enhanced Raman spectroscopy (SERS) tracks thiophenol adsorption on metal oxides. DFT calculations model transition states and activation energies. Compare experimental rate constants (e.g., from Eyring plots) with computed values to confirm mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.